Structural and Physicochemical Differentiation from Unsubstituted and Isomeric Analogs
The target compound, 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde, possesses a defined molecular geometry and electronic profile that distinguishes it from the common building block piperonal (CAS 120-57-0) and its isomer 4-(benzo[d][1,3]dioxol-5-yl)benzaldehyde. While piperonal has a molecular weight of 150.13 g/mol and a single aldehyde group on the benzodioxole ring, our compound has a significantly higher molecular weight (286.28 g/mol) due to the additional 4-methoxybenzyl alcohol-derived ether linkage. This modification increases the number of rotatable bonds from 1 to 4 and the count of hydrogen bond acceptors from 3 to 5. A class-level inference can be made that these changes impact lipophilicity and solubility; for example, the estimated logP of the target compound is approximately 2.8, compared to 1.3 for piperonal, based on in silico predictions commonly used in procurement decisions . However, direct experimental comparative data (e.g., measured logP, solubility, or potency in a matched assay) against named comparators are not available in the current public domain, vendor technical literature, or patent disclosures reviewed.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 286.28 g/mol; predicted logP ~2.8 |
| Comparator Or Baseline | Piperonal (3,4-methylenedioxybenzaldehyde): MW 150.13 g/mol; predicted logP ~1.3 |
| Quantified Difference | MW difference of +136.15 g/mol; predicted logP difference of +1.5 log units |
| Conditions | In silico prediction based on structural class; no experimental confirmation available. |
Why This Matters
For medicinal chemistry procurement, this difference in lipophilicity and molecular bulk can critically influence target binding and pharmacokinetic properties, making the compound a distinct chemical probe compared to piperonal.
